3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
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Overview
Description
“3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C . This results in the formation of compounds with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have explored the synthesis and reactivity of derivatives related to 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, demonstrating its versatility as a scaffold for generating complex heterocyclic compounds. For example, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles has been explored, leading to the synthesis of trichloromethylated bridgehead N-heterocycles, highlighting the compound's utility in synthesizing indolizines and various pyrrolo[2,3-b]pyridine derivatives (Yavari, Sabbaghan, & Hossaini, 2006). Another study focused on the synthesis of naphthyridin-2(1H)-one derivatives via ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, showcasing an innovative methodology for accessing naphthyridinones with potential for further functionalization (Croix, Massip, & Viaud-Massuard, 2018).
Biological and Medicinal Properties
The structural motif of pyrrolo[2,3-b]pyridine is prevalent in molecules exhibiting significant biological activities. Research into pyrrolyl-pyridine heterocyclic compounds has demonstrated a wide spectrum of biological activities, making it an attractive framework for the development of new anticancer agents. Compounds derived from this scaffold have shown significant anticancer activity against various cancer cell lines, including human cervical and breast cancer cells, underscoring the potential of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one derivatives in oncology (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).
Future Directions
The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives involve the development of a class of these derivatives targeting FGFR with development prospects . These compounds represent an attractive strategy for cancer therapy, and their further study could lead to the discovery of more potent inhibitors .
properties
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOBOAKNXTWQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(NC1=O)N=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563462 |
Source
|
Record name | 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one | |
CAS RN |
109535-73-1 |
Source
|
Record name | 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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